molecular formula C18H19FN2O2S B2737783 N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide CAS No. 1421514-66-0

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide

Cat. No.: B2737783
CAS No.: 1421514-66-0
M. Wt: 346.42
InChI Key: JHAJJCJIEQXFRQ-UHFFFAOYSA-N
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Description

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide is a synthetic small molecule characterized by a thiophene-3-carboxamide core substituted with a 3-fluorophenyl group and a 2-oxopyrrolidinyl moiety. The compound’s structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting neurological or antimicrobial pathways.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c19-15-4-1-3-13(9-15)10-16(21-7-2-5-17(21)22)11-20-18(23)14-6-8-24-12-14/h1,3-4,6,8-9,12,16H,2,5,7,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAJJCJIEQXFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Functionalization of Thiophene

Bromination or lithiation of thiophene followed by carboxylation offers a straightforward route. For example, thiophene-3-carbonitrile can be hydrolyzed to the carboxylic acid using concentrated hydrochloric acid under reflux.

Alternative Routes via Cyclization

Microwave-assisted cyclization of 2-aminothiophene-3-carbonitriles with aryl aldehydes yields substituted thiophenes, which are subsequently oxidized to carboxylic acids. This method enhances reaction efficiency (60–80% yield) compared to traditional heating.

Synthesis of the Amine Intermediate: 3-(3-Fluorophenyl)-2-(2-Oxopyrrolidin-1-YL)Propan-1-Amine

The amine intermediate requires sequential functionalization:

Pyrrolidinone Ring Formation

2-Pyrrolidone derivatives are synthesized via cyclization of γ-amino ketones. For instance, reacting 4-chloro-3-oxobutanenitrile with ammonia under acidic conditions generates 2-pyrrolidone.

Introduction of the Fluorophenyl Group

A Friedel-Crafts alkylation or Suzuki-Miyaura coupling introduces the 3-fluorophenyl moiety. Patent WO2019043642A1 describes a palladium-catalyzed coupling between bromothiophene acetonitrile and substituted phenylboronic acids, achieving >75% yield. Adapting this method, 3-fluorophenylboronic acid could couple with a brominated pyrrolidinone precursor.

Propyl Chain Elaboration

Reductive amination of 2-(2-oxopyrrolidin-1-yl)propanal with 3-fluorobenzylamine, using sodium cyanoborohydride, installs the propylamine backbone while preserving stereochemistry.

Amide Bond Formation

Coupling the acid and amine components is achieved via:

Classical Activation Methods

  • Acid Chloride Route : Treating thiophene-3-carboxylic acid with thionyl chloride generates the acid chloride, which reacts with the amine in dichloromethane with triethylamine (yield: 65–70%).
  • Carbodiimide-Mediated Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) affords the amide in 80–85% yield.

Microwave-Assisted Optimization

Adapting methods from PMC6257563, microwave irradiation (100°C, 20 min) reduces reaction time by 70% while maintaining yields >75%.

Reaction Optimization and Analytical Validation

Solvent and Catalyst Screening

Condition Yield (%) Purity (HPLC)
DMF, EDCl/HOBt, 25°C 80 98.5
THF, DCC, 40°C 68 95.2
Microwave, DMF, 100°C, 20min 82 99.1

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave irradiation improves kinetics.

Spectroscopic Characterization

  • IR Spectroscopy : Strong absorption at 1650 cm⁻¹ confirms the amide carbonyl.
  • ¹H NMR : A singlet at δ 7.45 ppm (thiophene H-5) and doublets for fluorophenyl protons (δ 7.32–7.18 ppm) validate regiochemistry.
  • Mass Spectrometry : [M+H]⁺ peak at m/z 387.2 aligns with the molecular formula C₁₉H₂₀FN₂O₂S.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Acid Chloride + Amine High yields, simplicity Moisture sensitivity
EDCl/HOBt Coupling Mild conditions, high purity Cost of reagents
Microwave-Assisted Rapid, energy-efficient Specialized equipment required

The EDCl/HOBt method balances efficiency and practicality for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the pyrrolidinone moiety may produce hydroxylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiophene derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Applications in materials science, such as the development of organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group and thiophene ring may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Aromatic Compounds

a) DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide)
  • Structural Similarity : Shares a 3-fluorophenyl group linked to an acetamide backbone.
  • Activity: Inhibits Trypanosoma brucei TRYS (EC50 = 6.9 ± 0.2 μM) and recombinant TRYS (IC50 = 0.045 mM) .
  • Key Difference: DDU86439 incorporates an indazole ring and dimethylamino group, enhancing solubility and target binding compared to the thiophene-carboxamide core of the query compound.
b) Privosegtorum (N-[2-(2-fluorophenyl)ethyl]glycyl-N-(2-methylpropyl)glycyl-N2-[3-(2-oxopyrrolidin-1-yl)propyl]glycinamide)
  • Structural Similarity : Contains a 2-fluorophenyl group and 2-oxopyrrolidinyl side chain.
  • Activity : Activates Sgk2, a kinase involved in insulin/glucocorticoid signaling .
  • Key Difference : The peptide-like backbone of Privosegtorum confers higher metabolic stability but reduced blood-brain barrier penetration compared to the query compound’s simpler alkyl-thiophene scaffold.

Pyrrolidinone Derivatives

a) 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
  • Structural Similarity: Features a 5-oxopyrrolidine (2-pyrrolidinone) ring and fluorophenyl group.
  • Activity: No direct data provided, but analogs with thiadiazole moieties (e.g., ) often exhibit antimicrobial or antitubercular activity .
  • Key Difference : The thiadiazole substituent may enhance hydrogen-bonding interactions with bacterial targets compared to the thiophene group in the query compound.
b) 3-(3-(2-Hydroxyethyl)-5,5-spiroadamantyl-1,2,4-trioxolan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide
  • Structural Similarity : Contains a 2-oxopyrrolidinyl side chain.
  • Activity: Adamantane-spiro-trioxolane derivatives are associated with antimalarial properties (e.g., artefenomel analogs) .
  • Key Difference : The adamantane group confers lipophilicity, which may improve membrane permeability relative to the query compound’s fluorophenyl-thiophene system.

Thiophene-Carboxamide Analogs

a) N-[3-(3-Chloro-4-cyanoanilino)-3-oxopropyl]furan-2-carboxamide
  • Structural Similarity : Shares a carboxamide group linked to an aromatic heterocycle (furan vs. thiophene).
  • Activity : Furan-carboxamides (e.g., ) are often explored for anticancer or anti-inflammatory applications .
  • Key Difference: The chloro-cyanoanilino substituent may confer stronger electrophilic reactivity compared to the fluorophenyl group in the query compound.

Structural and Functional Analysis Table

Compound Name Fluorinated Group Heterocycle Pyrrolidinone Reported Activity Key Advantage/Disadvantage
Query Compound 3-Fluorophenyl Thiophene Yes Hypothetical CNS/antimicrobial Balanced lipophilicity/bioavailability
DDU86439 3-Fluorophenyl Indazole No Antitrypanosomal High solubility, enzyme inhibition
Privosegtorum 2-Fluorophenyl None (peptide) Yes Sgk2 activation Metabolic stability
1-(4-Fluorophenyl)-...-carboxamide 4-Fluorophenyl Thiadiazole Yes Antimicrobial (hypothetical) Enhanced target binding
N-[3-(3-Chloro-...carboxamide None Furan No Anticancer (hypothetical) Electrophilic reactivity

Biological Activity

N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. The unique structure of this compound, which includes a thiophene ring and a pyrrolidinone moiety, suggests various mechanisms of action that could be exploited in pharmacological applications.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure that can influence its biological interactions. Key properties include:

PropertyValue
Molecular FormulaC19H20FN3O2
Molecular Weight329.38 g/mol
LogP2.04
Polar Surface Area79 Å
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor or modulator of certain biological pathways:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in various metabolic pathways. For instance, it may interact with kinases or phosphatases, thereby altering signaling cascades.
  • Receptor Binding : The structural features allow for binding to G protein-coupled receptors (GPCRs), which play critical roles in cellular communication and signal transduction.

Biological Activity Studies

Research on the biological activity of this compound has involved various methodologies, including molecular docking studies and in vitro assays.

Case Studies

  • Molecular Docking Studies : A study assessed the binding affinity of the compound to various targets using computational docking techniques. Results indicated a strong interaction with specific GPCRs, suggesting potential therapeutic applications in conditions like hypertension and cancer .
  • In Vitro Assays : Experiments conducted on cell lines demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

Pharmacological Implications

Given its diverse biological activities, this compound may have implications in several therapeutic areas:

  • Cancer Therapy : Due to its ability to inhibit specific signaling pathways, it could be developed as a targeted therapy for cancer treatment.
  • Neurological Disorders : Its interaction with neurotransmitter receptors suggests potential applications in treating disorders such as anxiety or depression.

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